5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a 3,4-dihydroisoquinolin-2(1H)-yl moiety, a 4-fluorophenyl group, and a 2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol moiety. The 3,4-dihydroisoquinolin-2(1H)-yl group is a common structural motif found in many biologically active compounds . The 4-fluorophenyl group is a common substituent in medicinal chemistry, known for its ability to modulate the biological activity of a molecule. The 2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol moiety is less common, but thiazole and triazole rings are often found in pharmaceuticals and exhibit a wide range of biological activities.
Scientific Research Applications
Antimicrobial Properties of Heterocycles
- Heterocycles Derived from 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline : Abdel-Mohsen (2003) synthesized a compound involving thiazol-4-yl and hydroxyquinoline and tested its antimicrobial activities. The study demonstrates the potential of such heterocycles in combating microbial infections (Abdel-Mohsen, 2003).
Antibacterial Quinolone Derivatives
- A novel antibacterial 8-chloroquinolone : Kuramoto et al. (2003) designed quinolone derivatives with potent antibacterial activities. These compounds were significantly more effective against certain bacteria compared to existing antibiotics, indicating the importance of structural modifications in quinolones for enhanced antibacterial properties (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
Neurokinin-1 Receptor Antagonist Development
- An orally active, water-soluble neurokinin-1 receptor antagonist : Harrison et al. (2001) focused on the development of a high-affinity, orally active neurokinin-1 receptor antagonist. This compound showed effectiveness in pre-clinical tests related to emesis and depression, showcasing the diverse potential applications in neurological and psychological disorders (Harrison, Owens, Williams, Swain, Williams, Carlson, Rycroft, Tattersall, Cascieri, Chicchi, Sadowski, Rupniak, & Hargreaves, 2001).
Solar Cell Applications
- Triazoloisoquinoline-based dual functional dyestuff for dye-sensitized solar cells : Lee et al. (2013) researched the use of triazoloisoquinoline in dye-sensitized solar cells. The study shows that these compounds can improve the photocurrent and conversion efficiency in solar cells, indicating a potential application in renewable energy technologies (Lee, Lee, Yang, Yang, & Chang, 2013).
Anticonvulsant Agent Development
- Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives : Zhang et al. (2016) synthesized and evaluated 3,4-dihydroisoquinolin derivatives as potential anticonvulsant agents. This research contributes to the development of new drugs for treating seizure disorders, highlighting the versatility of isoquinoline derivatives in pharmacological applications (Zhang, Shen, Jin, & Quan, 2016).
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(15-6-8-17(22)9-7-15)25-11-10-14-4-2-3-5-16(14)12-25/h2-9,18,27H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJSXSYGAXGSEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC5=CC=CC=C5C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.